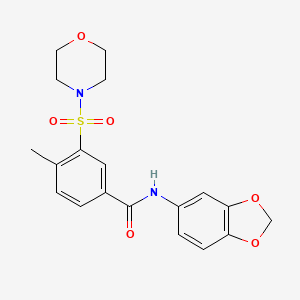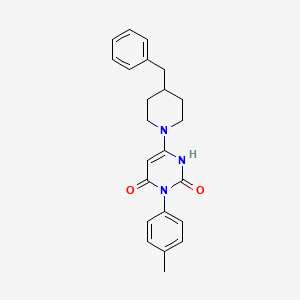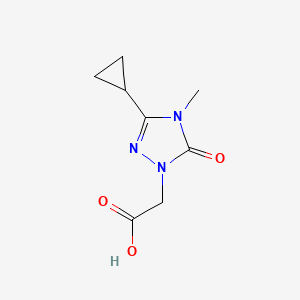
6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-Methoxybenzylamine and Bis(4-methoxybenzyl)amine . These are organic compounds used as intermediates in organic synthesis .
Synthesis Analysis
4-Methoxybenzylamine is used in the amination reaction of functionalized aryl bromides, synthesis of functionalized organopolyphosphazenes for in vivo applications, synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities, and studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .Physical And Chemical Properties Analysis
4-Methoxybenzylamine has a molecular weight of 137.18, a refractive index n20/D 1.546 (lit.), a boiling point of 236-237 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) . Bis(4-methoxybenzyl)amine is a solid at 20 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound has been a focus in the synthesis of novel 1,2,4-triazole derivatives, demonstrating good or moderate antimicrobial activities against various test microorganisms. These activities highlight the compound's potential in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Anticancer Evaluation
Research has also extended into the anticancer properties of derivatives of this compound. Some newly synthesized derivatives were screened against a panel of 60 cell lines from nine cancer types, showing potential anticancer activity at a fixed dose of 10 μM (Bekircan et al., 2008).
Synthesis Methodology
A practical method for p-methoxybenzylation using a related compound, 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine, has been developed. This method is noteworthy for its use in synthesizing air-stable crystalline solids from inexpensive materials, marking a significant advancement in the field of synthetic chemistry (Yamada et al., 2013).
Novel Inhibitors and Enzymatic Potentials
The compound's derivatives have been investigated for their inhibitory effects on enzymes and potential as anticancer drugs, with some showing high inhibitory effects among all tested compounds. This research indicates the compound's utility in developing new therapeutic agents (El Massry et al., 2012).
Cholinesterase Inhibitors
Sequential transformation of triazoles derived from the compound has been explored, showcasing excellent cholinesterase inhibitory potential. This suggests the compound's derivatives could serve as a basis for developing new treatments for diseases like Alzheimer's (Arfan et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-14-7-3-12(4-8-14)11-16-17(23)20-18(22-21-16)19-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNWBBBCIKSSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

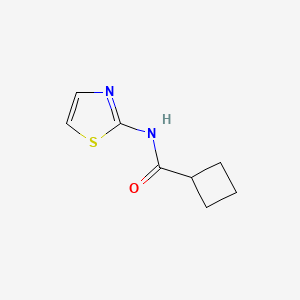

![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)


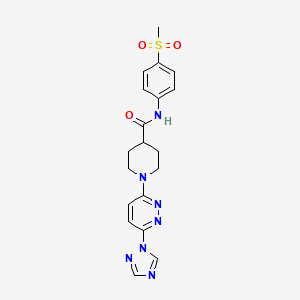

![6-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2997731.png)
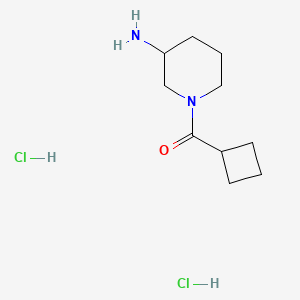
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)
